![molecular formula C19H18N6O B5670158 N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5670158.png)
N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex processes, including ring annulation and tautomerism studies. For instance, the synthesis of ethyl 6‐aryl‐4‐oxo-4,6‐dihydro‐1(12)(13)h‐pyrimido‐[2′,1′:4,5][1,3,5]triazino[1,2‐a]benzimidazole‐3‐carboxylates through pyrimidine ring annulation indicates the intricate steps involved in synthesizing such compounds. These processes often involve dynamic equilibriums of different forms, highlighting the compound's structural complexity (Dolzhenko et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide has been elucidated through various spectroscopic methods, including NMR and crystallography. These studies reveal the presence of multiple tautomeric forms and the importance of specific substituents in determining the compound's structural characteristics and stability.
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include cyclization, alkylation, and reactions with electrophilic reagents, resulting in a variety of derivatives with distinct properties. For example, the synthesis of thiazolo and triazolo pyrimidines from S-alkyl derivatives showcases the versatility and reactivity of these compounds in forming more complex structures (Haiza et al., 2000).
properties
IUPAC Name |
2-phenyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-14(9-25-13-20-12-21-25)22-19(26)16-7-8-18-23-17(11-24(18)10-16)15-5-3-2-4-6-15/h2-8,10-14H,9H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEHLDJGOSOHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)NC(=O)C2=CN3C=C(N=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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